Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- involves multiple steps. The starting materials typically include cyclohexylamine, piperidine, and acetylated glucose derivatives. The key steps in the synthesis include:
Formation of the Cyclohexyl-Piperidinyl Intermediate: Cyclohexylamine reacts with piperidine under controlled conditions to form the cyclohexyl-piperidinyl intermediate.
Acetylation of Glucose: Glucose is acetylated using acetic anhydride to form the tetra-O-acetyl-beta-D-glucopyranosyl derivative.
Coupling Reaction: The cyclohexyl-piperidinyl intermediate is then coupled with the acetylated glucose derivative in the presence of a thiourea reagent to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted glucopyranosyl compounds.
Scientific Research Applications
Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiourea group can form strong hydrogen bonds with biological molecules, influencing their activity. The piperidinyl and glucopyranosyl moieties enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- **Thiourea, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
- **Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Uniqueness
Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- is unique due to its specific stereochemistry and the presence of both piperidinyl and glucopyranosyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- , exhibits a unique structure that contributes to its biological potential. This article explores the biological activity of this compound by examining its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H41N3O9S
- Molecular Weight : 525.67 g/mol
- CAS Number : 1471290-69-3
Thiourea derivatives are known for their ability to interact with various biological targets. The specific compound's structure allows it to engage in multiple interactions:
- Enzyme Inhibition : Thiourea compounds often act as inhibitors for enzymes such as tyrosinase and various kinases. For instance, studies have shown that thiourea derivatives can inhibit mushroom tyrosinase with varying IC50 values, indicating their potential use in skin lightening agents and anti-cancer therapies .
- Antimicrobial Activity : Research indicates that thiourea derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit vital metabolic processes .
- Anticancer Activity : Several studies have demonstrated that thiourea derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one discussed have shown significant anti-proliferative effects against various human tumor cell lines .
Biological Activity Data
The following table summarizes key findings from studies on thiourea derivatives related to the compound :
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiourea derivatives against common bacterial strains. The results indicated that certain thioureas exhibited broad-spectrum antibacterial activity, making them promising candidates for further development as antimicrobial agents .
- Anticancer Research : In a series of experiments assessing the cytotoxic effects of thiourea derivatives on cancer cell lines, researchers found that several compounds induced significant apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy .
- Tyrosinase Inhibition Studies : The compound's structural features were modeled to predict interactions with tyrosinase. The findings revealed a strong binding affinity, supporting its potential use in cosmetic formulations aimed at reducing hyperpigmentation .
Properties
Molecular Formula |
C26H41N3O9S |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H41N3O9S/c1-15(30)34-14-21-22(35-16(2)31)23(36-17(3)32)24(37-18(4)33)25(38-21)28-26(39)27-19-10-6-7-11-20(19)29-12-8-5-9-13-29/h19-25H,5-14H2,1-4H3,(H2,27,28,39)/t19-,20-,21+,22+,23-,24+,25+/m0/s1 |
InChI Key |
TWUOYHIJSWLMMB-CQYMSPLPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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